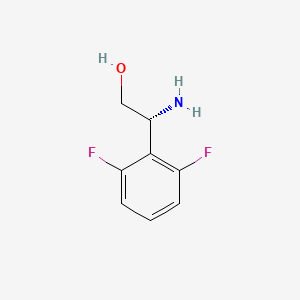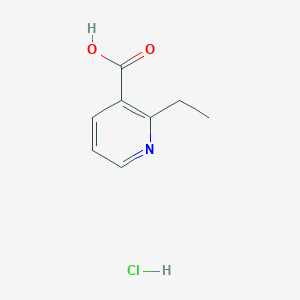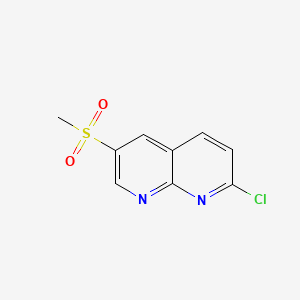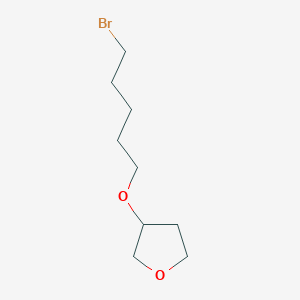
3-((5-Bromopentyl)oxy)tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-Bromopentyl)oxy)tetrahydrofuran is an organic compound with the molecular formula C9H17BrO2 and a molecular weight of 237.13 g/mol . This compound is characterized by a tetrahydrofuran ring substituted with a 5-bromopentyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromopentyl)oxy)tetrahydrofuran typically involves the nucleophilic substitution of tetrahydrofuran with 5-bromopentanol under basic conditions. The reaction can be carried out using sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-((5-Bromopentyl)oxy)tetrahydrofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Nucleophilic Substitution: Substituted tetrahydrofuran derivatives with various functional groups.
Oxidation: Lactones or carboxylic acids.
Reduction: Tetrahydrofuran derivatives with hydrogen replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
3-((5-Bromopentyl)oxy)tetrahydrofuran has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-((5-Bromopentyl)oxy)tetrahydrofuran involves its reactivity as a nucleophile or electrophile, depending on the reaction conditions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the tetrahydrofuran ring can participate in ring-opening or ring-closing reactions . The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((5-Chloropentyl)oxy)tetrahydrofuran: Similar structure but with a chlorine atom instead of bromine.
3-((5-Iodopentyl)oxy)tetrahydrofuran: Similar structure but with an iodine atom instead of bromine.
3-((5-Hydroxypentyl)oxy)tetrahydrofuran: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
3-((5-Bromopentyl)oxy)tetrahydrofuran is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs. The bromine atom’s moderate leaving group ability and the compound’s stability make it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C9H17BrO2 |
|---|---|
Molekulargewicht |
237.13 g/mol |
IUPAC-Name |
3-(5-bromopentoxy)oxolane |
InChI |
InChI=1S/C9H17BrO2/c10-5-2-1-3-6-12-9-4-7-11-8-9/h9H,1-8H2 |
InChI-Schlüssel |
DLGTWBGQXJXGOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1OCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


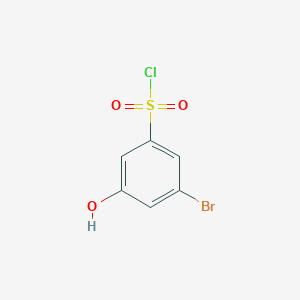
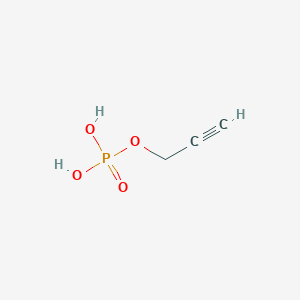
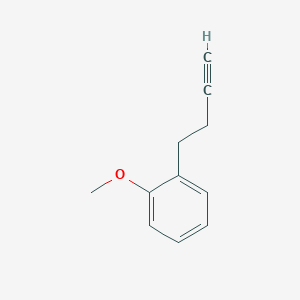
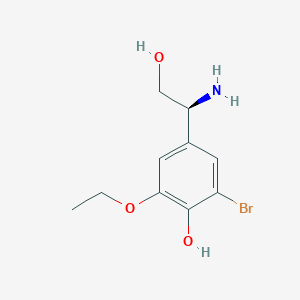
aminehydrochloride](/img/structure/B15315140.png)
![4-Azaspiro[2.6]nonanehydrochloride](/img/structure/B15315145.png)
![(|AR,|AR)-|A-(2,3-Dihydro-1,4-benzodioxin-6-yl)-|A-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol](/img/structure/B15315150.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)
![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine](/img/structure/B15315158.png)
